molecular formula C22H27N3O3 B2381302 1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea CAS No. 1334377-25-1

1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea

Cat. No. B2381302
M. Wt: 381.476
InChI Key: JHBFECPVDIITAB-HIXSDJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Reaction Catalysis

Research highlights the utility of urea as a novel organo-catalyst in facilitating efficient, one-pot synthesis of densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This approach is marked by its environmental benignity and cost-effectiveness, leveraging aqueous ethanol at room temperature for the synthesis of various pharmacologically interesting compounds (Brahmachari & Banerjee, 2014).

Enantioselective Synthesis

Innovations in aminocatalysis using sulfoxonium ylides have enabled enantioselective synthesis of cyclopropane-fused chromanol structures, critical to medicinally relevant compounds. This method provides a straightforward entry to this complex scaffold, demonstrating the potential for creating diverse ring-fused derivatives with high diastereoselectivity and moderate-to-good yields (Bisag et al., 2022).

Spiro Compound Synthesis

Studies have explored the selective synthesis of spiro and dispiro compounds using Mn(III)-based oxidation, illustrating the versatility in producing complex molecular architectures. This method highlights the selective production of spiro dihydrofurans and dispiro cyclopropanes, providing insight into the mechanistic pathways involved (Yokote et al., 2020).

Phosphate and Sulfate Receptor Design

The application of tris(2-aminoethyl)amine as a spacer has been investigated for designing effective phosphate receptors. Combining this with chromenone fragments enhances the association constants with phosphate and sulfate, showcasing the compound's utility in receptor design and binding studies (RaposoCésar et al., 1995).

Green Catalysis

The development of green, heterogeneous catalysts such as polyaniline and polyaniline/SiO2 for the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives emphasizes the push towards environmentally friendly chemical processes. These catalysts offer advantages such as high yields, short reaction times, and excellent recoverability, underscoring the role of sustainable materials in organic synthesis (Zahedifar et al., 2020).

properties

IUPAC Name

1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-14-11-20(24-25-21(26)23-16-5-6-16)27-19-13-18-15(12-17(14)19)7-10-22(28-18)8-3-2-4-9-22/h11-13,16H,2-10H2,1H3,(H2,23,25,26)/b24-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBFECPVDIITAB-HIXSDJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC(=O)NC2CC2)OC3=C1C=C4CCC5(CCCCC5)OC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\NC(=O)NC2CC2)/OC3=C1C=C4CCC5(CCCCC5)OC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea

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